molecular formula C19H17NO4 B2625378 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzofuran-2-carboxamide CAS No. 1421484-72-1

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzofuran-2-carboxamide

Cat. No. B2625378
CAS RN: 1421484-72-1
M. Wt: 323.348
InChI Key: PWMYSWJVEBKKMK-UHFFFAOYSA-N
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Description

The compound is a heterocyclic compound . Heterocyclic compounds are a class of organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are often associated with a variety of diseases and find applications in the treatment of diseases like autoimmune diseases, inflammatory diseases, bone diseases, metabolic diseases, neurological and neurodegenerative diseases, cancer, cardiovascular diseases, allergies, asthma, Alzheimer’s disease, Parkinson’s disease, skin disorders, eye diseases, infectious diseases and hormone-related diseases .

Scientific Research Applications

Synthesis and Oxidation Studies

  • N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzofuran-2-carboxamide derivatives are involved in novel transformations and oxidation reactions. For instance, tetrahydrobenzofuran derivatives, which might share structural similarities with the mentioned compound, have been synthesized and further transformed through Weitz−Scheffer oxidation and dimethyldioxirane oxidation, revealing the chemical versatility of such compounds (Levai et al., 2002).

Anticancer and NF-κB Inhibition

  • Benzofuran derivatives, including those structurally similar to this compound, have shown significant potential in anticancer treatments. They have been reported to exhibit cytotoxic activities against various cancer cell lines and inhibit NF-κB transcriptional activity, a vital pathway in inflammatory responses and cancer (Choi et al., 2015).

Molecular Diversity and Drug Development

  • The structural motif of benzofuran is a key component in many biologically active compounds. Efforts in diversity-oriented synthesis have led to the development of libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds, contributing to the exploration of new pharmacologically active substances (Qin et al., 2017).

Antimicrobial Activity

  • Compounds with a benzofuran nucleus, including those structurally related to this compound, have been synthesized and shown to possess antimicrobial properties. These findings indicate the potential of such compounds in developing new antimicrobial agents (Sanjeeva et al., 2021).

Mechanism of Action

The compound might be capable of inhibiting one or more kinases, especially SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2) and/or MYLK (Myosin light chain kinase) or mutants thereof .

properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-15(12-5-6-16-14(9-12)7-8-23-16)11-20-19(22)18-10-13-3-1-2-4-17(13)24-18/h1-6,9-10,15,21H,7-8,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMYSWJVEBKKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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